molecular formula C15H11ClN2O2 B5740423 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No. B5740423
M. Wt: 286.71 g/mol
InChI Key: LRBFWOJCUCINJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole, also known as CPPO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. CPPO is a member of the oxadiazole family, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom.

Scientific Research Applications

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of organic electronics. 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as mentioned above. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is its ease of synthesis. It can be synthesized in a laboratory setting using relatively simple procedures. However, one of the limitations of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One area of research could be the development of new organic electronic devices using 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole as a key component. Another area of research could be the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. Additionally, further research could be conducted to better understand the mechanism of action of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form 4-(4-chlorophenyl)hydrazinobenzaldehyde. This intermediate is then reacted with glyoxal to form the final product, 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. The synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a relatively simple process that can be carried out in a laboratory setting.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15-17-14(20-18-15)10-19-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFWOJCUCINJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.